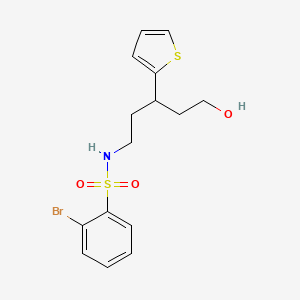

2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO3S2/c16-13-4-1-2-6-15(13)22(19,20)17-9-7-12(8-10-18)14-5-3-11-21-14/h1-6,11-12,17-18H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUKSXKYSCUBKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCC(CCO)C2=CC=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that compounds containing theindole nucleus and thiophene-based analogs have been found to bind with high affinity to multiple receptors. These compounds have shown a broad spectrum of biological activities, which suggests that they may interact with a variety of targets within the body.

Mode of Action

Compounds containingindole and thiophene structures are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Compounds withindole and thiophene structures are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities. The downstream effects of these interactions can vary widely, depending on the specific biological activity being exerted.

Biological Activity

2-Bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to compile and analyze the available data on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula: C₁₃H₁₃BrN₂O₂S

- Molecular Weight: 317.23 g/mol

The presence of a bromine atom, a benzenesulfonamide group, and a thiophene moiety suggests potential interactions with biological targets that could lead to significant pharmacological effects.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Protein Binding : Studies on related sulfonamide compounds show that they can bind to serum albumin, affecting their pharmacokinetics and bioavailability. The binding affinity is crucial for understanding the therapeutic potential of these compounds in vivo .

- Enzyme Inhibition : Compounds in this class have been noted for their ability to inhibit certain enzymes, which can lead to therapeutic effects in conditions like cancer and inflammation. For instance, sulfonamides are known to inhibit carbonic anhydrase, which is relevant in tumor biology .

Anticancer Activity

Recent studies have evaluated the anticancer properties of related compounds through various assays:

- Cytotoxicity Assays : Several derivatives have demonstrated cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC₅₀ values indicating effective concentrations in the micromolar range .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| Related Compound A | U-937 | 2.41 |

| Related Compound B | MDA-MB-231 | >100 |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Related thiophene-containing compounds have shown activity against both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values ranging from 15.625 µM to 125 µM against Staphylococcus aureus and Enterococcus faecalis, indicating moderate antibacterial activity .

Case Studies

- In Vivo Studies : Animal models have been utilized to assess the efficacy of similar sulfonamide derivatives in inhibiting tumor growth. In one study, a related compound showed significant tumor growth delay in CDF1 mice bearing mammary carcinoma .

- Pharmacokinetic Studies : The interaction of these compounds with human serum albumin has been characterized using multi-spectroscopic techniques, revealing insights into their absorption and distribution characteristics .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Physicochemical Properties

- Solubility : The hydroxy group in the target compound likely improves aqueous solubility compared to methoxy or sec-butyl substituents in analogs .

- Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (410.4 vs.

Research Implications and Challenges

- Therapeutic Potential: The structural similarity to ’s antiproliferative compounds positions the target compound as a candidate for oncology drug discovery. Further in vitro testing is required to validate activity.

- Synthetic Challenges : Protection/deprotection of the hydroxy group during synthesis may complicate yield optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.